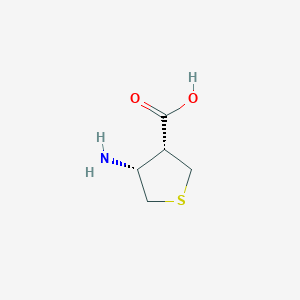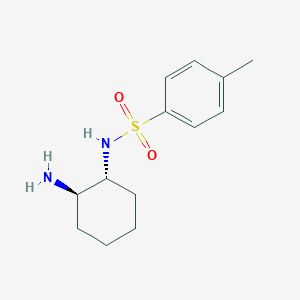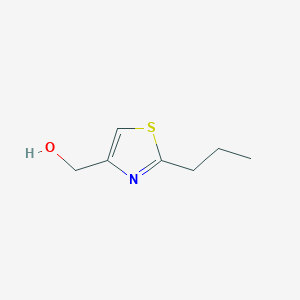
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been suggested that 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2. 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth of certain fungi, such as Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has several advantages and limitations for lab experiments. One advantage is that 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is relatively easy to synthesize using different methods. Another advantage is that 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. One limitation is that the mechanism of action of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is not fully understood, which makes it difficult to predict its biological activities. Another limitation is that 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile. One direction is to further investigate the mechanism of action of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile to better understand its biological activities. Another direction is to explore the potential applications of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile in other fields, such as material science. Additionally, future research could focus on the synthesis of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile derivatives with improved biological activities and reduced cytotoxicity.
Métodos De Síntesis
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can be synthesized using different methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The Suzuki coupling method involves the reaction of 3-chlorophenylboronic acid and 1H-pyrrole-1-carbaldehyde in the presence of a palladium catalyst, followed by the addition of 4-cyanopyrazole. The Sonogashira coupling method involves the reaction of 3-chlorophenylacetylene and 1H-pyrrole-1-carbaldehyde in the presence of a palladium catalyst, followed by the addition of 4-cyanopyrazole. The Buchwald-Hartwig amination method involves the reaction of 3-chlorophenylamine and 1H-pyrrole-1-carbaldehyde in the presence of a palladium catalyst, followed by the addition of 4-cyanopyrazole.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has also been used as a building block for the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-12-4-3-5-13(8-12)19-14(11(9-16)10-17-19)18-6-1-2-7-18/h1-8,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQDJHKTGYIRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318150 |
Source


|
| Record name | MLS000758484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
175134-97-1 |
Source


|
| Record name | MLS000758484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

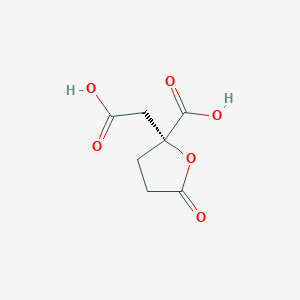
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)

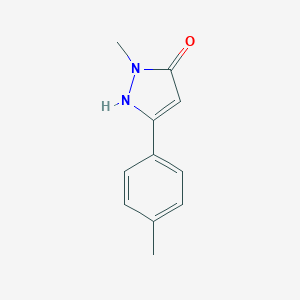

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
